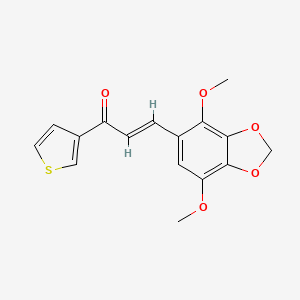
(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(thiophen-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(THIOPHEN-3-YL)PROP-2-EN-1-ONE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(THIOPHEN-3-YL)PROP-2-EN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethoxy-2H-1,3-benzodioxole and thiophene derivatives.
Condensation Reaction: A key step in the synthesis is the condensation reaction between the benzodioxole and thiophene derivatives. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(THIOPHEN-3-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(THIOPHEN-3-YL)PROP-2-EN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or electronic components, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(THIOPHEN-3-YL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a thiophene group.
(2E)-3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(furan-3-yl)prop-2-en-1-one: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The uniqueness of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(THIOPHEN-3-YL)PROP-2-EN-1-ONE lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14O5S |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-thiophen-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O5S/c1-18-13-7-10(3-4-12(17)11-5-6-22-8-11)14(19-2)16-15(13)20-9-21-16/h3-8H,9H2,1-2H3/b4-3+ |
InChI Key |
YSJXEKGPUQUXJY-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)/C=C/C(=O)C3=CSC=C3)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=CC(=O)C3=CSC=C3)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474858.png)
![N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclohexanecarboxamide](/img/structure/B11474860.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474877.png)

![6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11474884.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester](/img/structure/B11474898.png)
![N-{4-acetyl-5-methyl-2-oxo-1-[4-(propan-2-yl)phenyl]-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl}-4-aminobenzenesulfonamide](/img/structure/B11474904.png)
![[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11474916.png)
![1-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11474919.png)

![3-(4-Fluorophenyl)-7-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11474949.png)
![3,6-dichloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11474956.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}-2-methylbenzamide](/img/structure/B11474961.png)
![1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11474967.png)
